molecular formula C16H18O2Os B1672965 Bis(2,6-dimethylphenyl)-dioxo-osmium CAS No. 121043-78-5

Bis(2,6-dimethylphenyl)-dioxo-osmium

Cat. No. B1672965
M. Wt: 432.5 g/mol
InChI Key: NSQMKNQYPYTNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, common names, and its structural formula. The compound’s role or use in industry or research is also typically mentioned.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like reactivity and stability.


Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.


For a specific compound like “Bis(2,6-dimethylphenyl)-dioxo-osmium”, you would need to consult scientific literature or databases. If you have access to them, databases like SciFinder, Reaxys, or PubMed can be very helpful. Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

1,3-dimethylbenzene-2-ide;dioxoosmium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H9.2O.Os/c2*1-7-4-3-5-8(2)6-7;;;/h2*3-5H,1-2H3;;;/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBROKUPPWXFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2Os
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,6-dimethylphenyl)-dioxo-osmium

CAS RN

121043-78-5
Record name JM 1397
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,6-dimethylphenyl)-dioxo-osmium
Reactant of Route 2
Reactant of Route 2
Bis(2,6-dimethylphenyl)-dioxo-osmium
Reactant of Route 3
Bis(2,6-dimethylphenyl)-dioxo-osmium
Reactant of Route 4
Bis(2,6-dimethylphenyl)-dioxo-osmium
Reactant of Route 5
Bis(2,6-dimethylphenyl)-dioxo-osmium
Reactant of Route 6
Bis(2,6-dimethylphenyl)-dioxo-osmium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.